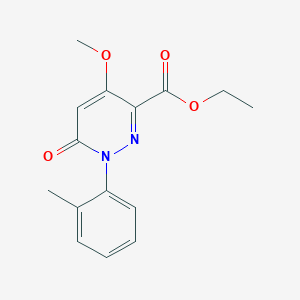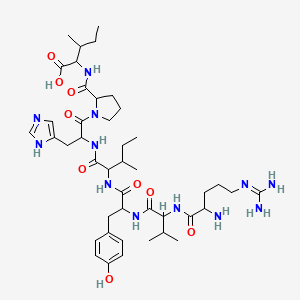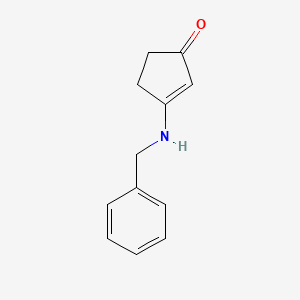![molecular formula C8H9N3S B12113499 Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes has been reported .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,n-ethyl- are not extensively documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,n-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Another thiazole-pyridine derivative with similar pharmacological properties.
Pyrano[2,3-d]thiazole: Known for its antimicrobial and anticancer activities.
Thiazolo[3,2-a]pyridine: Exhibits a range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
Thiazolo[4,5-b]pyridin-2-amine,n-ethyl- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-2-9-8-11-7-6(12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
NCAJAJQURYBXMN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)


![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)




![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)

